molecular formula C21H17ClF3N5O2 B6479340 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1260924-45-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No. B6479340
CAS RN: 1260924-45-5
M. Wt: 463.8 g/mol
InChI Key: DWFBUYQLFLLPSB-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of a triazole moiety, such as in voriconazole and posaconazole, plays a leading role in combating fungal infections . Quinoxalines show broad-spectrum antibacterial activity .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .

Scientific Research Applications

Antimicrobial Applications

The compound, being a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, has potential antimicrobial properties . Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, and antitubercular . Therefore, it could be used in the development of new antimicrobial agents.

Antiviral Applications

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral agents . This compound, being a derivative, could also have potential antiviral applications.

Anticancer Applications

The compound could potentially be used in cancer treatment. Vascular endothelial growth factor receptor-2 (VEGFR-2) is critically involved in cancer angiogenesis. Blocking of VEGFR-2 signaling pathway has proved effective suppression of tumor growth . As a derivative of triazoloquinoxaline, this compound could potentially act as a VEGFR-2 inhibitor .

Antioxidant Applications

Triazole derivatives have shown antioxidant potential . Therefore, this compound could potentially be used in the development of new antioxidant agents.

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This compound, having a -CF3 group, could potentially be used in the development of new enzyme inhibitors.

Remote Identification (RID) Standard

The term “F3411-6627” refers to the Remote ID (RID) standard ASTM F3411 . This standard is used for the identification and tracking of unmanned aircraft systems (UAS), also known as drones . It defines message formats, transmission methods, and minimum performance standards for two forms of Remote ID: broadcast and network . Therefore, this compound could potentially be used in the development of new technologies for drone identification and tracking.

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, compounds with a similar structure have shown promising antiviral and antimicrobial activities . The presence of a triazole moiety is known to enhance these activities .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O2/c1-2-5-17-27-28-19-20(32)29(15-6-3-4-7-16(15)30(17)19)11-18(31)26-14-10-12(21(23,24)25)8-9-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFBUYQLFLLPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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